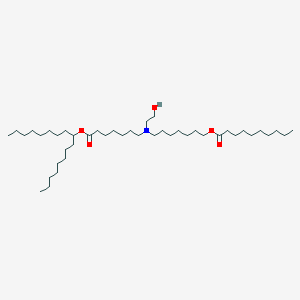
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long aliphatic chain, an ester functional group, and an amino group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate typically involves multiple steps:
Formation of the Heptadecan-9-yloxy Intermediate: This step involves the reaction of heptadecan-9-ol with an appropriate oxidizing agent to form heptadecan-9-yloxy.
Coupling with 7-Oxoheptyl Group: The heptadecan-9-yloxy intermediate is then coupled with a 7-oxoheptyl group using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the Amino Group: The resulting compound is reacted with 2-hydroxyethylamine to introduce the amino group.
Esterification with Decanoic Acid: Finally, the compound undergoes esterification with decanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the carbonyl group in the 7-oxoheptyl moiety.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are typical products.
Substitution: Various substituted amines and esters can be formed.
科学的研究の応用
Chemistry
In chemistry, 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study lipid metabolism and membrane dynamics due to its long aliphatic chain and ester linkage.
Medicine
Potential medical applications include the development of drug delivery systems, where the compound’s lipophilic nature can aid in the transport of hydrophobic drugs.
Industry
In industrial settings, this compound could be used in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate involves its interaction with lipid membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The amino and ester groups can interact with proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)amino)heptyl decanoate: Lacks the 2-hydroxyethyl group.
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl octanoate: Has a shorter aliphatic chain in the ester group.
Uniqueness
The presence of the 2-hydroxyethyl group in 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate provides additional sites for hydrogen bonding and chemical modifications, making it more versatile compared to similar compounds.
特性
分子式 |
C43H85NO5 |
|---|---|
分子量 |
696.1 g/mol |
IUPAC名 |
7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptyl decanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-20-27-34-42(46)48-40-31-24-17-22-29-36-44(38-39-45)37-30-23-21-28-35-43(47)49-41(32-25-18-14-11-8-5-2)33-26-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChIキー |
XMXYDNPZGTTYBC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OCCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


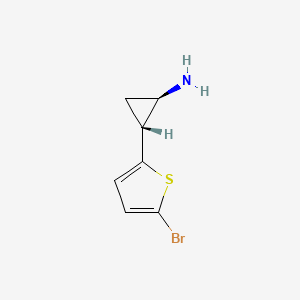
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)
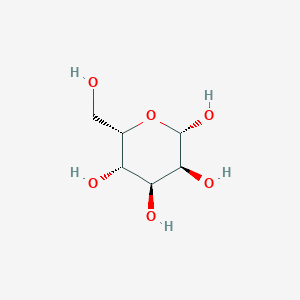
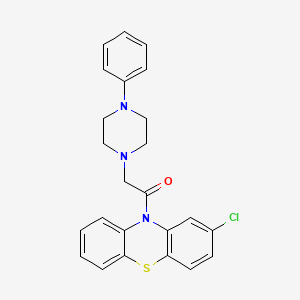
![4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B13354293.png)

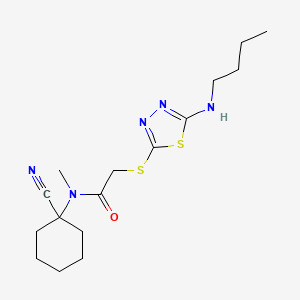
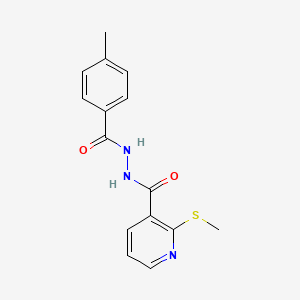
![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
